molecular formula C15H13N3O B6347897 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine CAS No. 1354924-35-8

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine

Cat. No.: B6347897
CAS No.: 1354924-35-8
M. Wt: 251.28 g/mol
InChI Key: XLUOWJLLMUXSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a phenyl group and a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine typically involves the condensation of 5-methylfurfural with appropriate amines and pyrimidine derivatives. One common method involves the reaction of 2-acetylpyridine with 5-methylfurfural in the presence of a base such as potassium hydroxide and ammonia . The reaction is carried out in ethanol at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding diketones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyrimidine core makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-(5-methylfuran-2-yl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-7-8-14(19-10)13-9-12(17-15(16)18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUOWJLLMUXSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.